N'-(4-chlorophenyl)-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O4S/c1-16-6-7-17(2)21(15-16)32(30,31)27-14-4-3-5-20(27)12-13-25-22(28)23(29)26-19-10-8-18(24)9-11-19/h6-11,15,20H,3-5,12-14H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKOJHFAQFYEGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4-chlorophenyl)-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article outlines the compound's structure, synthesis, biological mechanisms, and various pharmacological effects based on recent research findings.
Compound Structure and Synthesis
The compound features a unique structural framework that includes a piperidine moiety, a sulfonamide group, and a chlorophenyl substituent. Its IUPAC name reflects this complexity:
- IUPAC Name : this compound
Synthetic Routes
The synthesis typically involves multiple steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Sulfonamide Introduction : The sulfonyl group is introduced via sulfonation reactions.
- Final Coupling : The chlorophenyl and ethylenediamine components are coupled to complete the synthesis.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Its unique structure allows it to modulate biological pathways effectively.
Pharmacological Effects
Research has highlighted several key pharmacological activities:
- Antibacterial Activity : The compound exhibits significant antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. In vitro studies have shown moderate to strong inhibition rates.
- Enzyme Inhibition : It has been identified as a potent inhibitor of acetylcholinesterase (AChE), with IC50 values indicating high efficacy compared to standard inhibitors. Additionally, it shows promise as a urease inhibitor.
- Dopamine Receptor Affinity : Studies indicate that related compounds display high affinity for dopamine D4 receptors, suggesting potential applications in treating neurological disorders.
Case Studies and Research Findings
Recent studies have explored the compound's biological activity extensively:
- Antibacterial Studies : A series of synthesized derivatives were tested against multiple bacterial strains. The most active compounds demonstrated IC50 values significantly lower than standard antibiotics, indicating their potential as new antibacterial agents .
- Enzyme Inhibition Assays : The AChE inhibitory activity was assessed using spectrophotometric methods. Compounds derived from this compound showed promising results in inhibiting AChE, which is crucial for developing treatments for Alzheimer's disease .
- Binding Affinity Studies : Molecular docking studies revealed that the compound effectively binds to target proteins involved in neurotransmission and metabolic processes, providing insights into its mechanism of action .
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
